![molecular formula C16H14O3 B8238635 (E)-Benzyl 3-(4-hydroxyphenyl)acrylate](/img/structure/B8238635.png)
(E)-Benzyl 3-(4-hydroxyphenyl)acrylate
Overview
Description
(E)-Benzyl 3-(4-hydroxyphenyl)acrylate is a natural product found in Eriodictyon angustifolium, Populus candicans, and other organisms with data available.
Scientific Research Applications
Polymeric Hydrogels : A study by Arun and Reddy (2005) involved synthesizing a novel crosslinker closely related to (E)-Benzyl 3-(4-hydroxyphenyl)acrylate, used in polymeric hydrogels for drug release studies. This research highlights the utility of such compounds in developing drug-delivery systems (Arun & Reddy, 2005).
Polymer-Metal Complexes : Nanjundan et al. (2004) synthesized and characterized polymers and their metal complexes using a compound similar to (E)-Benzyl 3-(4-hydroxyphenyl)acrylate. These complexes have potential applications in materials science (Nanjundan et al., 2004).
Biological Activity : Research by Obregón-Mendoza et al. (2018) on derivatives of (E)-Benzyl 3-(4-hydroxyphenyl)acrylate revealed their antioxidant and cytotoxic activities, indicating potential applications in the biomedical field (Obregón-Mendoza et al., 2018).
Liquid Crystalline Polymers : Tsai et al. (1994) discussed the use of acrylates, including compounds similar to (E)-Benzyl 3-(4-hydroxyphenyl)acrylate, in synthesizing liquid crystalline side chain polymers. These materials have applications in display technologies and optoelectronics (Tsai et al., 1994).
Corrosion Inhibitors : Abu-Rayyan et al. (2022) explored derivatives of (E)-Benzyl 3-(4-hydroxyphenyl)acrylate as corrosion inhibitors in nitric acid solutions for copper. This study highlights its potential use in industrial applications to prevent metal corrosion (Abu-Rayyan et al., 2022).
Synthesis Optimization : Research by Shan (2008) focused on optimizing the synthesis of 3-(4-Hydroxyphenyl)acrylic acid, a related compound, showcasing the importance of such compounds in chemical synthesis and manufacturing processes (Shan, 2008).
properties
IUPAC Name |
benzyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-11,17H,12H2/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZCZQQPNJCPO-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Benzyl 3-(4-hydroxyphenyl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.